molecular formula C13H15ClFN3O B2527678 2-(2-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride CAS No. 1713163-98-4

2-(2-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

Cat. No.: B2527678
CAS No.: 1713163-98-4
M. Wt: 283.73
InChI Key: QAUKUGHWBSXPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is a spirocyclic compound characterized by its unique structural framework. Spirocyclic compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorophenyl group and a triazaspirodecane ring system in this compound contributes to its distinct chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Additionally, industrial processes would incorporate efficient purification and quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or other electronegative groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride stands out due to its specific structural features, such as the presence of a fluorophenyl group and a triazaspirodecane ring system. These features contribute to its unique chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O.ClH/c14-10-4-2-1-3-9(10)11-16-12(18)13(17-11)5-7-15-8-6-13;/h1-4,15H,5-8H2,(H,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUKUGHWBSXPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC(=N2)C3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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